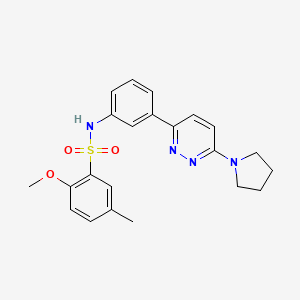

2-methoxy-5-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

2-Methoxy-5-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core substituted with a pyrrolidine ring. The methoxy and methyl groups on the benzene ring may enhance lipophilicity and metabolic stability, while the pyrrolidine-pyridazine moiety could influence selectivity toward specific biological targets.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-16-8-10-20(29-2)21(14-16)30(27,28)25-18-7-5-6-17(15-18)19-9-11-22(24-23-19)26-12-3-4-13-26/h5-11,14-15,25H,3-4,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHYLKQVVNDMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their coupling with the benzenesulfonamide moiety. Common synthetic routes may involve:

Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Formation of Pyridazine Ring: This often involves the reaction of hydrazine derivatives with diketones or similar compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-methoxy-5-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.

Biology: It can be used as a tool compound to study various biological pathways.

Industry: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrrolidine and pyridazine rings can interact with hydrophobic pockets .

Comparison with Similar Compounds

Compound 1567334-67-1: 5-[1-(2-Methoxyphenyl)-3-(2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl]-1H-indole

- Key Differences :

- Core Structure : Replaces the pyridazine-pyrrolidine system with an indole-pyrazole scaffold.

- Substituents : A 2-methoxyphenyl group and a bulky 2,2,6,6-tetramethyltetrahydropyran substituent.

- Implications : The indole-pyrazole system may favor interactions with hydrophobic pockets, while the bulky tetrahydropyran group could reduce metabolic clearance but limit membrane permeability .

Compound 1571028-37-9: 4-(3-(1-{[3-(2-Methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzenesulfonamide

- Key Differences: Core Structure: Incorporates a 1,2,4-oxadiazole-linked dihydropyridine ring instead of pyridazine. Substituents: A flexible 2-methoxyethoxybenzyl group and an N-methylated sulfonamide. The N-methylation likely reduces plasma protein binding compared to the unmethylated target compound .

Hypothetical Pharmacological and Physicochemical Properties

Table 1: Structural and Predicted Property Comparison

| Property | Target Compound | Compound 1567334-67-1 | Compound 1571028-37-9 |

|---|---|---|---|

| Molecular Weight | ~450 g/mol | ~500 g/mol | ~550 g/mol |

| Key Functional Groups | Pyrrolidine-pyridazine, sulfonamide | Indole-pyrazole, tetrahydropyran | Oxadiazole-dihydropyridine, N-methyl |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 (high lipophilicity) | ~2.8 (improved solubility) |

| Putative Target | Kinases (e.g., JAK2, EGFR) | Nuclear receptors (e.g., PPARγ) | Enzymes (e.g., PDE5, carbonic anhydrase) |

Binding Affinity and Selectivity

- The target compound’s pyridazine-pyrrolidine system may offer unique selectivity for kinases due to its planar heterocyclic core, contrasting with the indole-pyrazole (1567334-67-1) and oxadiazole-dihydropyridine (1571028-37-9) systems, which are more commonly associated with nuclear receptor or enzyme inhibition .

Metabolic Stability

- The bulky tetramethyltetrahydropyran group in 1567334-67-1 likely reduces cytochrome P450-mediated oxidation but may hinder oral bioavailability. In contrast, the target compound’s pyrrolidine ring could undergo rapid N-dealkylation, necessitating structural optimization for in vivo efficacy.

Biological Activity

2-Methoxy-5-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential pharmacological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a pyrrolidine group and a sulfonamide moiety , which are known to interact with various biological targets. The presence of these functional groups may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways and interact with various enzymes and receptors. The sulfonamide group is particularly noted for its role in enzyme inhibition, which can lead to significant biological effects.

Antimicrobial Activity

Research indicates that derivatives containing pyrrolidine and pyridazine structures exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In vitro tests have revealed that compounds similar to this compound exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

This table summarizes the antibacterial effectiveness of compounds similar to the target compound, indicating a strong potential for therapeutic use in treating bacterial infections.

Antifungal Activity

In addition to antibacterial properties, related compounds have also shown antifungal activity against strains such as Candida albicans. Studies report MIC values indicating moderate effectiveness, further supporting the therapeutic potential of these compounds in treating fungal infections .

Research Findings

Research has demonstrated that the structural modifications in pyridazine derivatives significantly affect their biological activities. For instance, certain substitutions lead to enhanced antibacterial and antifungal properties, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.